(E)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-nitrophenyl)-2-oxoethanecarbohydrazonoylcyanide
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Overview
Description
(E)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-nitrophenyl)-2-oxoethanecarbohydrazonoylcyanide is a complex organic compound that features a pyrazole ring, a nitrophenyl group, and a carbohydrazonoylcyanide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-nitrophenyl)-2-oxoethanecarbohydrazonoylcyanide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrazole Ring: Starting from a suitable precursor, such as 3,5-dimethyl-1H-pyrazole, through cyclization reactions.
Introduction of the Nitrophenyl Group: This can be achieved via nitration reactions using reagents like nitric acid and sulfuric acid.
Formation of the Carbohydrazonoylcyanide Moiety: This step might involve the reaction of a hydrazone with cyanogen bromide under controlled conditions.
Industrial Production Methods
Industrial production of such compounds would require optimization of reaction conditions to ensure high yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification Techniques: Employing methods like recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-nitrophenyl)-2-oxoethanecarbohydrazonoylcyanide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-nitrophenyl)-2-oxoethanecarbohydrazonoylcyanide can be used as a building block for synthesizing more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound might be explored for its potential as a bioactive molecule. Its structural features could make it a candidate for studying enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, such compounds could be used in the development of new materials, such as polymers or dyes, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-nitrophenyl)-2-oxoethanecarbohydrazonoylcyanide would depend on its specific application. For example:
Enzyme Inhibition: It might inhibit enzymes by binding to the active site or allosteric site, thereby blocking substrate access.
Receptor Binding: It could act as an agonist or antagonist by binding to specific receptors and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
(E)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-nitrophenyl)-2-oxoethanecarbohydrazonoylcyanide: Unique due to its specific combination of functional groups.
Other Pyrazole Derivatives: Compounds like 3,5-dimethyl-1H-pyrazole, which lack the nitrophenyl and carbohydrazonoylcyanide groups.
Nitrophenyl Compounds: Such as 2-nitrophenylhydrazine, which do not contain the pyrazole ring.
Uniqueness
The uniqueness of this compound lies in its combination of a pyrazole ring, nitrophenyl group, and carbohydrazonoylcyanide moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H14N6O3 |
---|---|
Molecular Weight |
326.31 g/mol |
IUPAC Name |
(1E)-3-(3,5-dimethylpyrazol-1-yl)-N-(2-nitroanilino)-3-oxopropanimidoyl cyanide |
InChI |
InChI=1S/C15H14N6O3/c1-10-7-11(2)20(19-10)15(22)8-12(9-16)17-18-13-5-3-4-6-14(13)21(23)24/h3-7,18H,8H2,1-2H3/b17-12+ |
InChI Key |
KBQFZPYYQUNUJR-SFQUDFHCSA-N |
Isomeric SMILES |
CC1=CC(=NN1C(=O)C/C(=N\NC2=CC=CC=C2[N+](=O)[O-])/C#N)C |
Canonical SMILES |
CC1=CC(=NN1C(=O)CC(=NNC2=CC=CC=C2[N+](=O)[O-])C#N)C |
Origin of Product |
United States |
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